molecular formula C9H15N3OS B14162006 Propionamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)- CAS No. 107811-10-9

Propionamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B14162006
CAS No.: 107811-10-9
M. Wt: 213.30 g/mol
InChI Key: YDTBZURELBELNV-UHFFFAOYSA-N
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Description

Propionamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure makes it a significant molecule in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the thiadiazole ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Comparison with Similar Compounds

Propionamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)- can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of Propionamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

CAS No.

107811-10-9

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C9H15N3OS/c1-3-5-6-8-11-12-9(14-8)10-7(13)4-2/h3-6H2,1-2H3,(H,10,12,13)

InChI Key

YDTBZURELBELNV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC

Origin of Product

United States

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